
CJ-42794
概要
説明
CJ-42794 は、CJ-042794 としても知られており、プロスタグランジン E 受容体サブタイプ 4 (EP4) の選択的アンタゴニストです。これは、ヒト EP4 受容体に対する [3H]-プロスタグランジン E2 の結合を阻害し、平均 pKi は 8.5 です。 この化合物は、他のヒト EP 受容体サブタイプ (EP1、EP2、および EP3) と比較して、ヒト EP4 受容体に対して少なくとも 200 倍の選択性を示します .
科学的研究の応用
Cardiovascular Applications
Abdominal Aortic Aneurysm (AAA) Treatment
One of the most significant applications of CJ-42794 is in the treatment of abdominal aortic aneurysm (AAA). Research indicates that this compound effectively reduces AAA formation in mouse models. In a study involving ApoE -/- mice infused with angiotensin II, oral administration of this compound significantly decreased AAA progression over four weeks. The compound inhibited the degradation of elastic fibers and reduced the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial in tissue remodeling during AAA development. Additionally, it lowered interleukin-6 (IL-6) levels in AAA tissues, suggesting a potential pharmacological strategy for managing this condition .
Table 1: Effects of this compound on AAA Models
Parameter | Control Group | This compound Group |
---|---|---|
AAA Formation | High | Significantly Reduced |
Elastic Fiber Degradation | High | Attenuated |
MMP-2 Activation | High | Reduced |
IL-6 Expression | High | Significantly Decreased |
Pain Management
Anti-inflammatory and Anti-allodynic Properties
This compound has shown promise in managing inflammatory pain. A study explored its effects as an EP4 receptor antagonist in various preclinical pain models. The compound demonstrated anti-allodynic activity, which refers to the alleviation of pain from stimuli that typically do not provoke pain. This effect was validated through computational docking studies that identified this compound as a potent antagonist with favorable pharmacokinetics .
Table 2: Efficacy of this compound in Pain Models
Pain Model | Control Group Response | This compound Response |
---|---|---|
Inflammatory Pain (CFA model) | Significant Pain | Reduced Pain |
Nociceptive Processing | High Sensitivity | Attenuated Sensitivity |
Immunological Applications
Impact on Th1/Th17 Cell Development
This compound's role extends to immunology, particularly in modulating T-cell responses. Studies have indicated that selective antagonism of the EP4 receptor can suppress Th1 and Th17 cell differentiation, which are pivotal in autoimmune diseases such as rheumatoid arthritis. The compound inhibited cytokine production associated with these T-cell subsets, demonstrating its potential as an anti-inflammatory agent .
Table 3: Effects on Cytokine Production
Cytokine Type | Control Group Levels | This compound Levels |
---|---|---|
Th1 Cytokines | Elevated | Suppressed |
Th17 Cytokines | Elevated | Suppressed |
作用機序
CJ-42794 は、プロスタグランジン E 受容体サブタイプ 4 (EP4) に選択的に結合して拮抗することで、その効果を発揮します。この阻害により、プロスタグランジン E2 の結合が阻害され、この受容体に関連する下流のシグナル伝達経路が遮断されます。 関与する分子標的は、EP4 受容体と、環状アデノシン一リン酸 (cAMP) などの関連するシグナル伝達分子です .
類似の化合物との比較
類似の化合物
ロフェコキシブ: 抗炎症作用のために使用される選択的なシクロオキシゲナーゼ 2 (COX-2) 阻害剤。
This compound の独自性
This compound は、EP4 受容体に対する高い選択性により独自であり、これは、異なるプロスタグランジン受容体やシクロオキシゲナーゼ酵素を標的にする他の化合物とは異なります。 この選択性は、さまざまな生理学的および病理学的プロセスにおける EP4 の特定の役割を研究するための貴重なツールになります .
生化学分析
Biochemical Properties
CJ-42794 has been shown to interact with the EP4 receptor, a subtype of the prostaglandin E receptor . It inhibits the binding of [3H]-PGE2 to the human EP4 receptor . This interaction is selective, with this compound being 200-fold more selective for EP4 than EP1, EP2, and EP3 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the PGE2-induced elevation of cAMP in a concentration-dependent manner in hEP4/HEK293 cells . Furthermore, this compound can reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to this receptor, this compound inhibits the action of prostaglandin E2 (PGE2), a lipid compound that plays a role in inflammation and is involved in a variety of physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in a study using a mouse model of autoimmune myocarditis, treatment with an EP4 agonist improved impaired left ventricular contractility and reduced blood pressure . The continued treatment with the EP4 agonist alleviated the DCM phenotype, but this effect was counteracted by its combination with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats, this compound at dosages of 0.3, 1, and 3 mg/kg was found to attenuate the PGE2-stimulated HCO3 secretion in a dose-dependent manner .
Subcellular Localization
Given its known interactions with the EP4 receptor, which is a G-protein coupled receptor located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with its target receptor .
準備方法
合成経路および反応条件
合成経路は通常、塩素化芳香族化合物やフッ素化フェノールなどの試薬の使用を伴います .
工業的生産方法
CJ-42794 の工業的生産には、収率と純度を高めるために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、結晶化やクロマトグラフィーによる精製などの工程が含まれ、最終製品が得られます .
化学反応の分析
反応の種類
CJ-42794 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体に変換されます。
還元: この化合物に存在する官能基を修飾するために、還元反応を行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: ハロゲン化化合物や求核剤などの試薬.
生成された主な生成物
これらの反応から生成される主な生成物には、官能基が修飾された this compound のさまざまな誘導体が含まれ、これはさらなる研究開発に使用できます .
科学研究への応用
This compound は、以下を含む幅広い科学研究への応用があります。
化学: さまざまな化学プロセスにおける EP4 受容体の役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。
医学: 胃潰瘍や炎症性疾患などの疾患における潜在的な治療的応用が探求されています。
産業: 新しい医薬品や化学製品の開発に使用されています .
類似化合物との比較
Similar Compounds
Rofecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.
Uniqueness of CJ-42794
This compound is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .
生物活性
CJ-42794 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in the context of inflammation, cardiovascular health, and cancer. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the EP4 receptor, which plays a critical role in mediating the effects of prostaglandin E2 (PGE2) in various physiological processes. PGE2 is known to influence inflammation, pain perception, and cellular proliferation. By blocking EP4 signaling, this compound can modulate these processes, making it a candidate for therapeutic interventions in inflammatory diseases and cancer.
Biological Activity Overview
-
Cardiovascular Effects :
- In a study involving mice with experimental autoimmune myocarditis (EAM), daily administration of this compound exacerbated myocardial inflammation compared to vehicle-treated controls. This was evidenced by increased inflammatory areas and elevated levels of RORγt, a transcription factor associated with Th17 cell differentiation .
- The compound's antagonistic effects on EP4 signaling suggest that it may negatively impact cardiac function under certain pathological conditions.
- Cancer Therapeutics :
- Inflammation Modulation :
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Myocarditis Model :
- In EAM models, treatment with this compound led to significant increases in inflammatory markers compared to controls. The study highlighted the role of EP4 antagonism in worsening cardiac inflammation, suggesting that while targeting EP4 may have therapeutic potential, it also necessitates careful consideration of timing and context .
- Cancer Cell Lines :
特性
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-01-2 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。